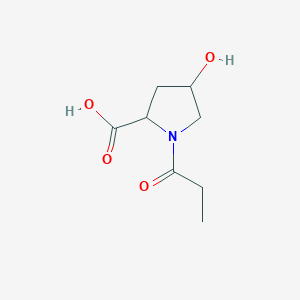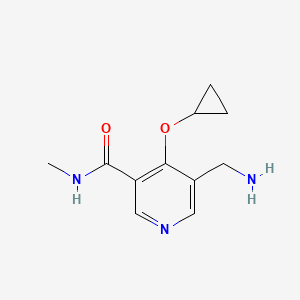
5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core with an aminomethyl group at the 5-position, a cyclopropoxy group at the 4-position, and an N-methyl substitution. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Cyclopropoxy Group Addition: The cyclopropoxy group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the cyclopropoxy moiety.
N-Methylation: The final step involves the methylation of the nitrogen atom in the nicotinamide core, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and environmentally friendly solvents to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents for substitution reactions can include halides, sulfonates, and other leaving groups, along with suitable nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted derivatives with varying functional groups.
科学的研究の応用
5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals, materials, and other industrial applications.
作用機序
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclopropoxy group may influence the compound’s binding affinity and selectivity. The N-methyl substitution can affect the compound’s pharmacokinetics and metabolic stability. Overall, the compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components.
類似化合物との比較
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with a similar aminomethyl group but different core structure.
5-Hydroxymethylfurfural: Shares some structural similarities and is used in various chemical transformations.
Nicotinamide Derivatives: Other derivatives of nicotinamide with different substituents at various positions.
Uniqueness
5-(Aminomethyl)-4-cyclopropoxy-N-methylnicotinamide is unique due to the specific combination of functional groups and their positions on the nicotinamide core
特性
分子式 |
C11H15N3O2 |
|---|---|
分子量 |
221.26 g/mol |
IUPAC名 |
5-(aminomethyl)-4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-13-11(15)9-6-14-5-7(4-12)10(9)16-8-2-3-8/h5-6,8H,2-4,12H2,1H3,(H,13,15) |
InChIキー |
MNIHMTDDANUDOQ-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=C(C(=CN=C1)CN)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


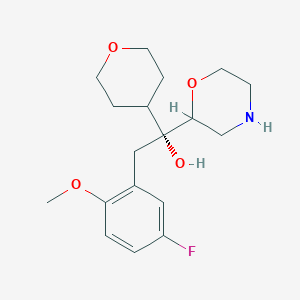
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)
![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)
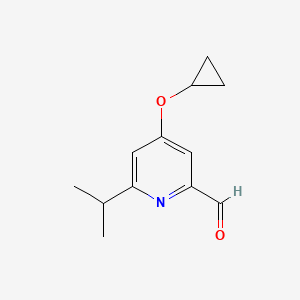
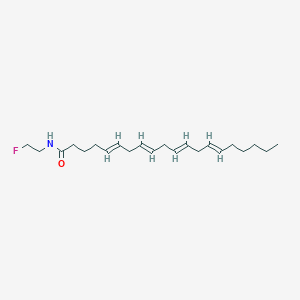
![2-(benzo[d]oxazol-2-ylthio)-N-methoxy-N-methylacetamide](/img/structure/B14803839.png)
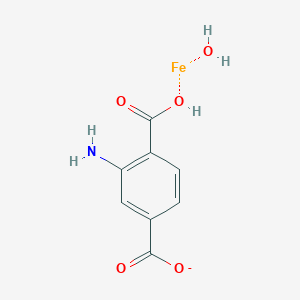

![N-({2-[(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)carbonyl]hydrazinyl}carbonothioyl)furan-2-carboxamide](/img/structure/B14803860.png)
